5-Tert-butyl-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-Tert-butyl-1,3,4-oxadiazole-2-thiol is a chemical compound with the molecular formula C6H10N2OS and a molecular weight of 158.22 g/mol . It is a member of the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
The synthesis of 5-Tert-butyl-1,3,4-oxadiazole-2-thiol can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamidoxime with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
5-Tert-butyl-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Tert-butyl-1,3,4-oxadiazole-2-thiol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Tert-butyl-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity . The oxadiazole ring can interact with nucleic acids and other biomolecules, affecting their function . These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
5-Tert-butyl-1,3,4-oxadiazole-2-thiol can be compared with other similar compounds, such as:
5-(4-tert-butyl-benzyl)-1,3,4-oxadiazole-2-thiol: This compound has a similar structure but with a benzyl group instead of a tert-butyl group.
5-(4-tert-butyl-benzyl)-4H-1,2,4-triazole-3-thiol: This compound has a triazole ring instead of an oxadiazole ring.
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the tert-butyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-tert-butyl-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-6(2,3)4-7-8-5(10)9-4/h1-3H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRXCTKOHPZBDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NNC(=S)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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